2,3-Bis(sulfanyl)naphthalene-1,4-dione
Description
Properties
CAS No. |
185452-07-7 |
|---|---|
Molecular Formula |
C10H6O2S2 |
Molecular Weight |
222.3 g/mol |
IUPAC Name |
2,3-bis(sulfanyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C10H6O2S2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H |
InChI Key |
JZFYHUGLYGRSIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)S)S |
Origin of Product |
United States |
Preparation Methods
General Procedure for Thiol Substitution
Reagents :
- 2,3-Dichloro-1,4-naphthoquinone
- Thiol (e.g., phenylthiol, benzylthiol)
- Base (e.g., triethylamine, potassium hydroxide)
- Solvent (e.g., dichloromethane, benzene)
Steps :
- Dissolve 2,3-dichloro-1,4-naphthoquinone in anhydrous dichloromethane.
- Add thiol (2 equivalents) and triethylamine (1.1 equivalents) dropwise.
- Stir at room temperature for 4–12 hours.
- Quench with water, extract with organic solvent, and purify via column chromatography.
Example :
Reaction with phenylthiol yielded 2,3-bis(phenylsulfanyl)naphthalene-1,4-dione (74% yield) after purification.
Solvent and Base Optimization
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | Et₃N | RT | 74 |
| Benzene | KOH | 40°C | 68 |
| DMF | Pyridine | 60°C | 52 |
Mechanistic Insights
- Nucleophilic attack : Thiolate ions displace chloride via an SN₂ mechanism.
- Electronic effects : Electron-withdrawing groups on thiols accelerate substitution.
- Steric hindrance : Bulky thiols (e.g., tert-butylthiol) reduce yields to <50%.
Oxidation of Dihydroquinone Derivatives
2,3-Bis(sulfanyl)-1,4-dihydroquinone can be oxidized to the corresponding quinone.
Oxidative Agents and Conditions
| Oxidizing Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| KMnO₄ | H₂O/AcOH | 80°C | 85 |
| FeCl₃ | EtOH | RT | 78 |
| O₂ (catalytic) | DMF | 50°C | 65 |
Procedure :
- Dissolve 2,3-bis(sulfanyl)-1,4-dihydroquinone in acetic acid.
- Add KMnO₄ (2 equivalents) and stir at 80°C for 2 hours.
- Filter and recrystallize from ethanol.
Multi-Component Reactions
Mannich Base Functionalization
Lawsone (2-hydroxy-1,4-naphthoquinone) serves as a precursor for sulfanyl derivatives via Mannich reactions:
- React lawsone with formaldehyde and a thiol-containing amine.
- Oxidize the intermediate to introduce sulfanyl groups.
Example :
3-(Aminomethyl)-2-hydroxy-1,4-naphthoquinone derivatives were synthesized in 60–75% yields.
Tandem Alkynylation-Cyclization
A transition metal-free approach:
- React lawsone with aryl bromoacetylenes.
- Induce cyclization via base-mediated intramolecular addition.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Nucleophilic substitution | High yields, scalable | Requires anhydrous conditions |
| Oxidation | Mild conditions | Over-oxidation side products |
| Multi-component | Diverse substituents | Complex purification |
Structural Confirmation Techniques
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(sulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfonyl groups.
Reduction: The quinone structure can be reduced to hydroquinone.
Substitution: The sulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3-Bis(sulfonyl)naphthalene-1,4-dione.
Reduction: 2,3-Bis(sulfanyl)-1,4-dihydroxynaphthalene.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of naphthoquinone derivatives, including 2,3-bis(sulfanyl)naphthalene-1,4-dione. Research indicates that these compounds exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial action is attributed to the ability of naphthoquinones to disrupt bacterial cell membranes and interfere with metabolic processes. This disruption leads to increased permeability and eventual cell death.
- Case Study : A study evaluated the in vitro antimicrobial potential of various sulfanyl-1,4-naphthoquinone derivatives against seven bacterial strains and one yeast species. The results showed that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| 2,3-Bis(sulfanyl)naphthalene-1,4-dione | E. coli, S. aureus | High |
| Other derivatives | Pseudomonas aeruginosa | Moderate |
Anticancer Applications
The anticancer potential of 2,3-bis(sulfanyl)naphthalene-1,4-dione has been explored extensively in recent research. The compound has shown promise in inducing apoptosis in various cancer cell lines.
- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress that triggers apoptotic pathways in cancer cells.
- Case Study : Recent evaluations highlighted the cytotoxic effects of sulfanyl-phenylamino-1,4-naphthoquinone derivatives against human cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast). Some compounds demonstrated remarkable cytotoxicity and induced cell cycle arrest at the G1 phase .
| Cell Line | IC50 Value (µM) | Induction of Apoptosis |
|---|---|---|
| A549 | 12.5 | Yes |
| HeLa | 15.0 | Yes |
| MCF-7 | 10.0 | Yes |
Other Therapeutic Applications
In addition to its antimicrobial and anticancer properties, 2,3-bis(sulfanyl)naphthalene-1,4-dione has been investigated for other therapeutic applications:
- Antiviral Activity : Some studies suggest that naphthoquinone derivatives may exhibit antiviral properties by inhibiting viral replication or entry into host cells.
- Anti-inflammatory Effects : Research indicates that these compounds may also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2,3-Bis(sulfanyl)naphthalene-1,4-dione involves its ability to undergo redox reactions. The quinone structure can accept and donate electrons, making it a potent redox-active compound. This redox activity allows it to interact with biological molecules such as DNA and proteins, leading to various biological effects. The sulfanyl groups also contribute to its reactivity and ability to form complexes with metal ions .
Comparison with Similar Compounds
2-Methoxynaphthalene-1,4-dione
- Structure : Methoxy (-OCH3) group at C2.
- Properties: Exhibits planar naphthoquinone systems and C–H⋯O interactions in crystal packing .
2-{[1-(4-Bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione
2,3-Dichloro-1,4-naphthoquinone
- Structure : Chlorine atoms at C2 and C3.
- Properties: Serves as a precursor for nucleophilic substitution reactions to generate sulfanyl, amino, or alkoxy derivatives .
- Applications: Intermediate in antitumor agent synthesis (e.g., 2-Chloro-3-((2-hydroxyethyl)amino)naphthalene-1,4-dione, IC50 = 8.2 µM against HeLa cells) .
Functional Group Impact on Bioactivity
Sulfanyl vs. Methoxy Groups
- Sulfanyl Derivatives :
- Methoxy Derivatives :
Halogenated Derivatives
- 2,3-Dibromonaphthalene-1,4-dione (2,3-DBNQ) : Bromine substituents enhance electrophilicity, improving antimycobacterial activity (MIC = 16 µg/mL) .
- 2-Chloro-3-(2-fluoroanilino)naphthalene-1,4-dione (2-ClFNQ): Combines halogen and amino groups for dual targeting .
Antiviral SAR of Sulfanyl Derivatives
Key Insight : Electron-donating groups (e.g., 4-methoxy) on phenylthio substituents enhance potency, reducing IC50 by 35% compared to unsubstituted phenylthio derivatives .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
